Mass Shift and Isotopic Purity: Avoiding Signal Overlap with Native Analyte
Pergolide-d7 (hydrochloride) provides a +7 Da mass shift compared to unlabeled pergolide, a critical feature for LC-MS/MS quantification. This mass difference is sufficient to avoid isotopic overlap and signal interference from the native analyte in the mass spectrometer, a key requirement for accurate isotope dilution mass spectrometry. While specific isotopic purity data for the hydrochloride salt are not publicly disclosed, related mesylate salt products specify a purity of ≥98%, and similar deuterated internal standards from reputable vendors typically achieve isotopic enrichment of ≥99% . This level of enrichment ensures that the contribution of the internal standard to the analyte channel (and vice versa) is negligible, a fundamental requirement for method accuracy that cannot be met by non-isotopic alternatives.
| Evidence Dimension | Mass shift vs. unlabeled analyte |
|---|---|
| Target Compound Data | +7 Da (nominal mass shift) |
| Comparator Or Baseline | Unlabeled pergolide (baseline) |
| Quantified Difference | 7 Da mass difference |
| Conditions | Theoretical calculation based on molecular formula C19H20D7ClN2S vs. C19H26N2S·HCl |
Why This Matters
This mass shift is the primary technical differentiator that qualifies this compound as a fit-for-purpose internal standard for MS-based quantification, whereas structural analogs or non-labeled compounds introduce unacceptable spectral interference.
